molecular formula C12H10ClFO B8368120 1-(2-Chloroethoxy)-7-fluoronaphthalene

1-(2-Chloroethoxy)-7-fluoronaphthalene

Cat. No.: B8368120
M. Wt: 224.66 g/mol
InChI Key: OMOANWOLBUPEFO-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-7-fluoronaphthalene is a naphthalene derivative substituted with a 2-chloroethoxy group at position 1 and a fluorine atom at position 6. The compound combines electron-withdrawing (fluorine) and moderately polar (chloroethoxy) substituents, which influence its electronic structure, reactivity, and physical properties. Below, we systematically compare its properties with similar compounds.

Properties

Molecular Formula

C12H10ClFO

Molecular Weight

224.66 g/mol

IUPAC Name

1-(2-chloroethoxy)-7-fluoronaphthalene

InChI

InChI=1S/C12H10ClFO/c13-6-7-15-12-3-1-2-9-4-5-10(14)8-11(9)12/h1-5,8H,6-7H2

InChI Key

OMOANWOLBUPEFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)F)C(=C1)OCCCl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

The electronic effects of substituents significantly alter the reactivity and stability of naphthalene derivatives. Key comparisons include:

  • Fluorine vs. Chlorine/Methoxy Groups: Fluorine, a strong electron-withdrawing group (EWG), reduces electron density at position 7, making the ring less reactive toward electrophilic substitution compared to electron-donating groups like methoxy (-OMe) .
  • Positional Influence :
    Substituents at position 1 (e.g., chloroethoxy) and 7 (fluorine) create steric and electronic effects distinct from analogs like 1-chloro-6,7-dimethoxynaphthalene (substituents at 1, 6, and 7) . The proximity of substituents in 1-(2-Chloroethoxy)-7-fluoronaphthalene may lead to unique intramolecular interactions, such as dipole-dipole effects between fluorine and the chloroethoxy group.

Table 1: Substituent Comparison of Selected Naphthalene Derivatives
Compound Name Substituents (Positions) Electronic Effects Key Reactivity Features
1-(2-Chloroethoxy)-7-fluoronaphthalene -OCH₂CH₂Cl (1), -F (7) EWG at 7, polar at 1 Nucleophilic substitution at Cl
(4-Chlorobenzoyl)(2-hydroxy-7-methoxy)naphthalene -COC₆H₄Cl (1), -OH (2), -OMe (7) EWG (Cl), H-bond donor (OH) Demethylation with AlCl₃
1-Chloro-6,7-dimethoxynaphthalene -Cl (1), -OMe (6,7) EWG (Cl), EDG (OMe) Reduced electrophilic reactivity
1-(2-Chloroethoxy)-2-phenoxyethane -OCH₂CH₂Cl, -OPh Polar ether linkages Ether cleavage under acidic conditions

Structural and Crystallographic Features

Crystal packing in naphthalene derivatives is influenced by substituent interactions:

  • Intramolecular Hydrogen Bonding: Analogs like (2-hydroxy-7-methoxynaphthalen-1-yl)(phenyl)methanone exhibit intramolecular O–H···O=C hydrogen bonds, stabilizing planar conformations . In 1-(2-Chloroethoxy)-7-fluoronaphthalene, weaker C–H···F interactions may occur due to fluorine’s lower hydrogen-bond acceptor capacity.
  • Intermolecular Interactions : The chloroethoxy group’s bulkiness may disrupt close packing compared to smaller substituents (e.g., -Cl or -OMe), as seen in 1-chloro-6,7-dimethoxynaphthalene .

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